molecular formula C7H6Cl2O4S2 B1627733 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride CAS No. 90084-62-1

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1627733
CAS No.: 90084-62-1
M. Wt: 289.2 g/mol
InChI Key: ZHCBIWRMYWDSNE-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H6Cl2O4S2 and a molecular weight of 289.16 g/mol . This compound is characterized by the presence of both chloro and methylsulfonyl groups attached to a benzenesulfonyl chloride core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Utilized in the modification of biomolecules such as proteins and peptides.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) . The safety information includes the pictograms GHS07 and the signal word "Warning" . The hazard statements include H319 , and the precautionary statements include P305 + P351 + P338 . The compound is classified under storage class code 11, which pertains to combustible solids . Its WGK is 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride typically involves the chlorination of 5-(methylsulfonyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various sulfonyl derivatives. The methylsulfonyl group can undergo oxidation or reduction reactions, resulting in the formation of sulfone or sulfide derivatives .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which provide distinct reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and the formation of diverse sulfonyl derivatives .

Properties

IUPAC Name

2-chloro-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCBIWRMYWDSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585522
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-62-1
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 300 ml (4.53 mol) of chlorosulfonic acid was added 300 g (1.57 mol) of 4-methanesulfonylchlorobenzene at room temperature while stirring. The mixture was heated to 120° C., at which stirring was continued for 16 hours. After cooling, the reaction mixture was poured into ice-water, and the resulting crystals were collected by filtration and air-dried to obtain 293 g (yield: 64%) of HD-39a.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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